

# The Discovery and Synthetic Utility of 4-Cyanophenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Cyanophenylboronic acid

Cat. No.: B159421

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## Introduction

**4-Cyanophenylboronic acid** is a versatile and highly valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique bifunctional nature, possessing both a nucleophilic boronic acid moiety and an electron-withdrawing cyano group, has established it as a critical building block in the synthesis of complex organic molecules for pharmaceuticals, materials science, and agrochemicals. This technical guide provides an in-depth overview of the discovery, synthesis, properties, and key applications of **4-cyanophenylboronic acid**, tailored for researchers, scientists, and drug development professionals.

## Discovery and Early Synthesis

While the exact moment of the first synthesis of **4-cyanophenylboronic acid** is not definitively documented in a single seminal publication, its preparation and characterization were significantly detailed in the early 1990s. A notable early report can be found in a 1994 publication by D.P. Kelly, S.A. Bateman, and colleagues in the Australian Journal of Chemistry, which described the synthesis and provided spectroscopic characterization, including  $^{13}\text{C}$  NMR data. The development of this reagent was intrinsically linked to the burgeoning field of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which was rapidly gaining prominence as a powerful tool for carbon-carbon bond formation.

## Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **4-cyanophenylboronic acid** are well-characterized, enabling its reliable use in a variety of synthetic applications.

Table 1: Physicochemical Properties of **4-Cyanophenylboronic Acid**

Property	Value	Reference
CAS Number	126747-14-6	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BNO <sub>2</sub>	[1]
Molecular Weight	146.94 g/mol	[1]
Melting Point	>350 °C (decomposes)	[3]
Appearance	White to off-white crystalline powder	[3]
Solubility	Soluble in DMSO and methanol (slightly)	[3]

Table 2: Spectroscopic Data for **4-Cyanophenylboronic Acid**

Spectroscopy	Key Data	Reference
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 8.25 (s, 2H, -B(OH) <sub>2</sub> ), 7.85 (d, J=8.1 Hz, 2H, Ar-H), 7.78 (d, J=8.1 Hz, 2H, Ar-H)	[4]
<sup>13</sup> C NMR (CDCl <sub>3</sub> :DMSO-d <sub>6</sub> =10:1)	δ 140.2, 134.8, 128.9, 119.1, 112.0	[5]
IR (KBr, cm <sup>-1</sup> )	ν ~3350 (O-H), ~2230 (C≡N), ~1600, 1400 (aromatic C=C)	[1]
Mass Spectrometry (GC-MS)	m/z 147 (M <sup>+</sup> )	[1]

## Experimental Protocols: Synthesis of 4-Cyanophenylboronic Acid

The most common and scalable synthesis of **4-cyanophenylboronic acid** starts from 4-bromobenzonitrile via a lithium-halogen exchange followed by borylation.

## Protocol 1: Synthesis via Lithium-Halogen Exchange

Materials:

- 4-Bromobenzonitrile
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Diethyl ether

Procedure:

- A solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium (1.1 eq) is added dropwise to the solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 30 minutes at this temperature.
- Trimethyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of 2M HCl and stirred for 1 hour.
- The aqueous layer is extracted with diethyl ether.

- The combined organic layers are washed with brine, dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield **4-cyanophenylboronic acid** as a white solid.

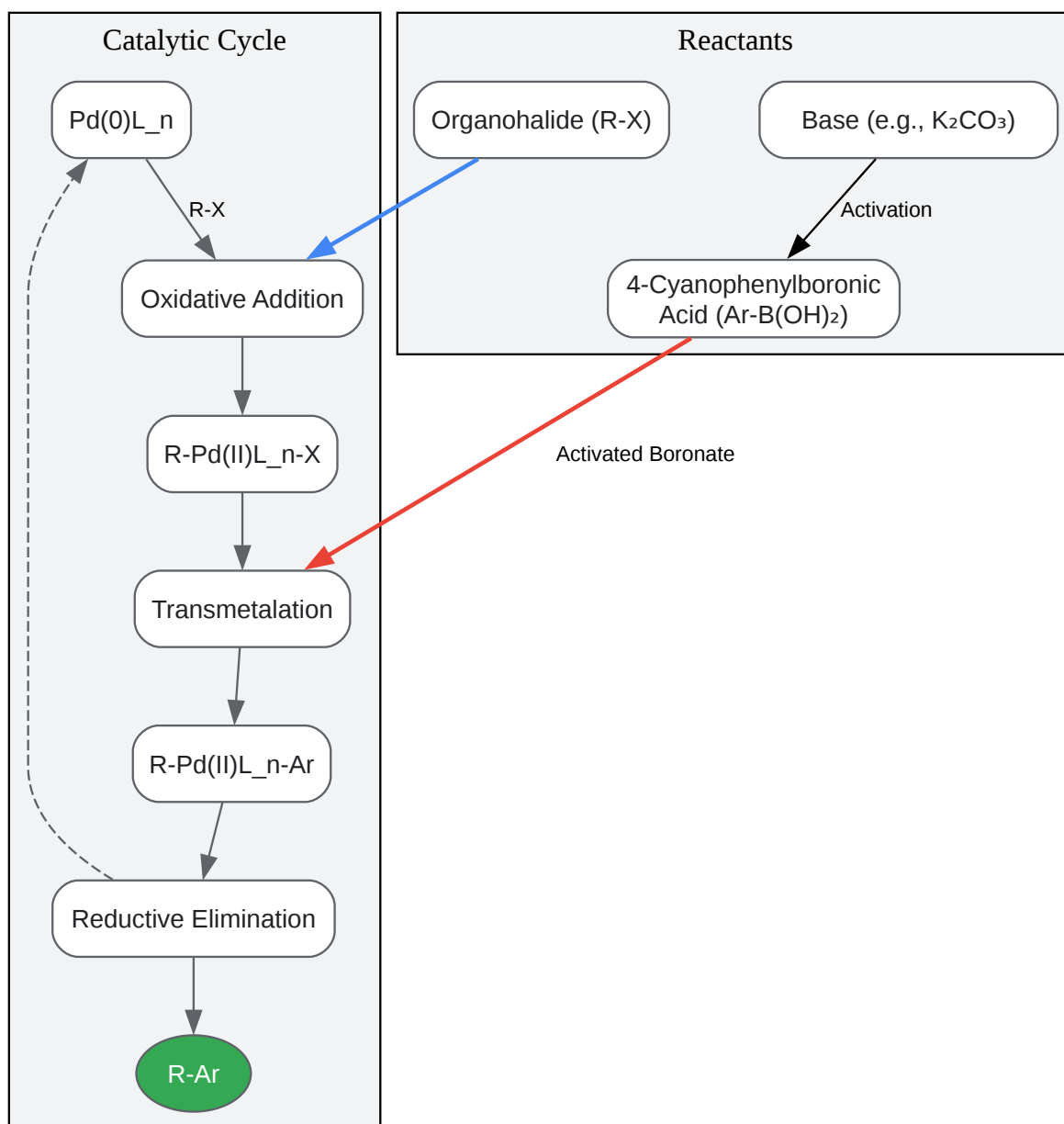


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Caption: Synthetic workflow for **4-cyanophenylboronic acid**.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

**4-Cyanophenylboronic acid** is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base. The cyano group of **4-cyanophenylboronic acid** is a versatile functional handle that can be retained in the final product or transformed into other functional groups.



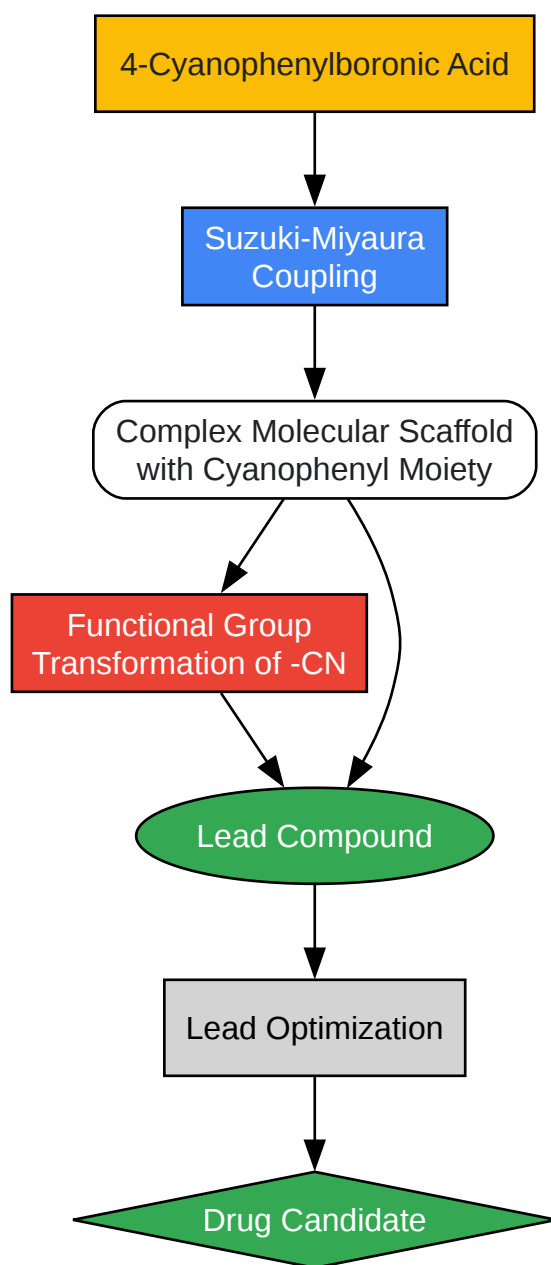
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Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

## Role in Drug Discovery and Development

The 4-cyanophenyl moiety is a common structural motif in many biologically active compounds and approved drugs. **4-Cyanophenylboronic acid** serves as a key intermediate in the synthesis of:

- Enzyme Inhibitors: The cyano group can act as a hydrogen bond acceptor or a warhead for covalent inhibitors. For example, it is a precursor in the synthesis of certain kinase inhibitors. [\[6\]](#)
- Receptor Antagonists: Its derivatives have been utilized in the development of antagonists for various receptors. [\[6\]](#)
- Bioisosteric Replacements: The cyanophenyl group can serve as a bioisostere for other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.



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Caption: Role of **4-cyanophenylboronic acid** in drug discovery.

## Conclusion

**4-Cyanophenylboronic acid** has transitioned from a laboratory curiosity to an indispensable tool in synthetic organic chemistry. Its robust synthesis, well-defined properties, and exceptional utility in Suzuki-Miyaura cross-coupling reactions have solidified its importance in the rapid construction of complex molecular architectures. For researchers in drug discovery

and materials science, a thorough understanding of the synthesis and reactivity of this key building block is paramount for the continued development of novel and impactful chemical entities.

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